3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C15H16N2O5S. This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptene ring system, and a sulfamoylphenyl group attached to a carbamoyl moiety.
Preparation Methods
The synthesis of 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptene ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions to introduce the carboxyl functionality.
Attachment of the sulfamoylphenyl group: This is usually done through a nucleophilic substitution reaction where the sulfamoylphenyl group is introduced to the bicyclic system.
Final assembly: The final step involves the formation of the carbamoyl linkage, typically through a condensation reaction between an amine and a carboxylic acid derivative
Chemical Reactions Analysis
3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Hydrolysis: The compound can undergo hydrolysis, particularly at the carbamoyl linkage, leading to the formation of amines and carboxylic acids
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets through its sulfamoyl and carbamoyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound shares the bicyclic ring system but lacks the sulfamoylphenyl and carbamoyl groups, resulting in different chemical properties and reactivity.
3-([(3,4-Dichlorophenyl)amino]carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has a similar structure but with a dichlorophenyl group instead of a sulfamoylphenyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of the bicyclic ring system with the sulfamoylphenyl and carbamoyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[(4-sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c16-23(21,22)11-5-3-10(4-6-11)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)(H2,16,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMUKFUQIZYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389650 |
Source
|
Record name | 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436811-24-4 |
Source
|
Record name | 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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